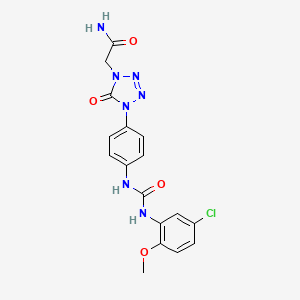

2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-[4-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN7O4/c1-29-14-7-2-10(18)8-13(14)21-16(27)20-11-3-5-12(6-4-11)25-17(28)24(22-23-25)9-15(19)26/h2-8H,9H2,1H3,(H2,19,26)(H2,20,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTYMIOQESHWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process urea linkages

Mode of Action

The presence of a urea linkage in its structure suggests that it may interact with its targets through hydrogen bonding. The urea linkage is chemically stable under acidic, alkaline, and aqueous conditions, which could influence how the compound interacts with its targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to the metabolism or processing of urea or related compounds

Pharmacokinetics

The presence of a methoxy group and a urea linkage in its structure suggests that it may be relatively stable in the body and could be absorbed and distributed effectively. .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structure, it may have effects related to the processing or regulation of urea or related compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could affect the stability of the urea linkage in the compound Additionally, factors such as temperature, presence of other compounds, and the specific characteristics of the target cells or tissues could also influence the compound’s action

Biological Activity

2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic compound with potential biological activities that have garnered attention in various fields, including pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H22ClN3O4

- Molecular Weight : 391.8 g/mol

- CAS Number : 1207006-06-1

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of 5-chloro-2-methoxyaniline : Synthesized from 5-chloro-2-methoxybenzoic acid and ammonia.

- Formation of 5-chloro-2-methoxyphenyl isocyanate : Created by reacting 5-chloro-2-methoxyaniline with phosgene.

- Formation of N-(3-(5-chloro-2-methoxyphenyl)ureido)phenylamine : Achieved by reacting the isocyanate with 3-aminophenylamine.

- Final compound formation : The final product is synthesized by reacting the amine with acetic acid derivatives.

Anticancer Properties

Recent studies have indicated the potential anticancer activity of this compound. In vitro experiments have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. For instance, research has demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against breast and lung cancer cells, which may be extrapolated to this compound due to structural similarities .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. Preliminary studies suggest that it may interact with key enzymes involved in tumor metabolism, potentially disrupting the energy supply to cancer cells. The mechanism is thought to involve competitive inhibition at the active site of these enzymes .

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties. Investigations into the biological activity of related urea derivatives have revealed their effectiveness against a range of bacterial strains, suggesting that this compound could also possess antimicrobial properties .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve:

- Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes, modulating their activity.

- Induction of Apoptosis : By affecting signaling pathways associated with cell survival and death.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Cytotoxicity Studies : A study on thiourea derivatives showed varied cytotoxic effects against cancer cell lines, indicating the potential for structural modifications to enhance activity .

- Enzyme Interaction Analysis : Research on enzyme inhibitors has highlighted the importance of structural features in enhancing binding affinity and selectivity .

Comparative Analysis

Comparison with Similar Compounds

Research Limitations

- Data Gaps : Physicochemical properties (e.g., solubility, melting point) for both compounds are unavailable, limiting direct comparisons.

- Activity Data: No explicit biological assays are cited; conclusions are inferred from structural and computational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.